1-[1-(Pyridin-2-yl)ethyl]-3-tricyclo[3.3.1.1~3,7~]dec-1-ylurea
Overview
Description
1-[1-(Pyridin-2-yl)ethyl]-3-tricyclo[3311~3,7~]dec-1-ylurea is a complex organic compound that features a pyridine ring and a tricyclo[3311~3,7~]decane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(Pyridin-2-yl)ethyl]-3-tricyclo[3.3.1.1~3,7~]dec-1-ylurea typically involves multiple steps, starting with the preparation of the pyridine derivative and the tricyclo[3.3.1.1~3,7~]decane moiety. The key steps include:
Preparation of Pyridine Derivative: The pyridine derivative can be synthesized through various methods, including the reaction of pyridine with ethyl bromide in the presence of a base such as sodium hydride.
Formation of Tricyclo[3.3.1.1~3,7~]decane: This moiety can be synthesized through a Diels-Alder reaction involving cyclopentadiene and a suitable dienophile.
Coupling Reaction: The final step involves the coupling of the pyridine derivative with the tricyclo[3.3.1.1~3,7~]decane moiety using a urea-forming reagent such as phosgene or triphosgene.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[1-(Pyridin-2-yl)ethyl]-3-tricyclo[3.3.1.1~3,7~]dec-1-ylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon, resulting in reduced forms of the compound.
Substitution: The pyridine ring can undergo electrophilic substitution reactions with reagents such as halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties.
Scientific Research Applications
1-[1-(Pyridin-2-yl)ethyl]-3-tricyclo[3.3.1.1~3,7~]dec-1-ylurea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-[1-(Pyridin-2-yl)ethyl]-3-tricyclo[3.3.1.1~3,7~]dec-1-ylurea involves its interaction with specific molecular targets and pathways. The pyridine ring can interact with various enzymes and receptors, modulating their activity. The tricyclo[3.3.1.1~3,7~]decane structure provides rigidity and stability, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(Pyridin-2-yl)ethylamine: A simpler compound with a pyridine ring and an ethylamine group.
Tricyclo[3.3.1.1~3,7~]decane: The core structure without the pyridine and urea functionalities.
N-(Pyridin-2-yl)urea: A compound with a pyridine ring and a urea group.
Uniqueness
1-[1-(Pyridin-2-yl)ethyl]-3-tricyclo[3311~3,7~]dec-1-ylurea is unique due to its combination of a pyridine ring and a tricyclo[3311~3,7~]decane structure, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
1-(1-adamantyl)-3-(1-pyridin-2-ylethyl)urea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O/c1-12(16-4-2-3-5-19-16)20-17(22)21-18-9-13-6-14(10-18)8-15(7-13)11-18/h2-5,12-15H,6-11H2,1H3,(H2,20,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMYLQPHFDLVSTH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)NC(=O)NC23CC4CC(C2)CC(C4)C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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